Linzagolix

Description

Properties

Key on ui mechanism of action |

Linzagolix is a selective antagonist of the gonadotropin-releasing hormone (GnRH) receptor. It binds competitively to GnRH receptors in the pituitary gland, thereby inhibiting endogenous signaling and, in turn, the hypothalamic-pituitary-gonadal axis. More specifically, this inhibition of GnRH signaling results in the suppression of both luteinizing hormone and follicle-stimulating hormone signaling, the latter of which is responsible for stimulating the production of estrogen in the ovaries. Linzagolix, therefore, indirectly suppresses estrogen production and signaling, making it useful in the management of estrogen-dependent conditions like uterine fibroids. |

|---|---|

CAS No. |

935283-04-8 |

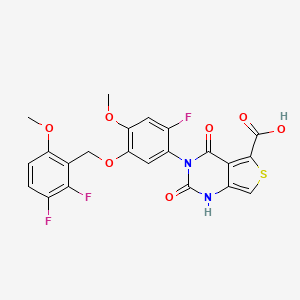

Molecular Formula |

C22H15F3N2O7S |

Molecular Weight |

508.4 g/mol |

IUPAC Name |

3-[5-[(2,3-difluoro-6-methoxyphenyl)methoxy]-2-fluoro-4-methoxyphenyl]-2,4-dioxo-1H-thieno[3,4-d]pyrimidine-5-carboxylic acid |

InChI |

InChI=1S/C22H15F3N2O7S/c1-32-14-4-3-10(23)18(25)9(14)7-34-16-6-13(11(24)5-15(16)33-2)27-20(28)17-12(26-22(27)31)8-35-19(17)21(29)30/h3-6,8H,7H2,1-2H3,(H,26,31)(H,29,30) |

InChI Key |

BMAAMIIYNNPHAB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)F)COC2=C(C=C(C(=C2)N3C(=O)C4=C(SC=C4NC3=O)C(=O)O)F)OC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Slightly soluble |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Linzagolix; |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Molecular Siege: A Technical Guide to Linzagolix's Antagonism of the GnRH Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linzagolix, a non-peptide, orally active small molecule, represents a significant advancement in the therapeutic landscape of sex-hormone-dependent diseases. Its clinical efficacy is rooted in its potent and selective antagonism of the gonadotropin-releasing hormone (GnRH) receptor. This technical guide provides an in-depth exploration of the mechanism of action of this compound at the GnRH receptor, detailing its interaction from receptor binding to the downstream blockade of intracellular signaling pathways. This document synthesizes available quantitative data, outlines detailed experimental methodologies for key assays, and presents visual representations of the molecular interactions and experimental workflows to facilitate a comprehensive understanding for research and development professionals.

Introduction to this compound and the GnRH Receptor

Gonadotropin-releasing hormone (GnRH) is a decapeptide hormone that plays a pivotal role in the reproductive endocrine system. Secreted from the hypothalamus, GnRH stimulates its cognate receptor on the anterior pituitary gonadotropes, initiating a signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). These gonadotropins, in turn, regulate gonadal steroidogenesis, including the production of estrogen.

This compound (also known as KLH-2109) is a competitive antagonist of the GnRH receptor.[1][2][3] By binding to the GnRH receptor, this compound prevents the endogenous GnRH from initiating its signaling cascade, leading to a rapid, dose-dependent suppression of LH and FSH secretion and a subsequent reduction in circulating estrogen levels.[4][5] This mechanism of action makes this compound an effective therapeutic agent for the management of estrogen-dependent conditions such as uterine fibroids and endometriosis.

Quantitative Analysis of this compound-GnRH Receptor Interaction

The interaction of this compound with the human GnRH receptor has been characterized through various in vitro assays to determine its binding affinity and functional potency. The following table summarizes the key quantitative data.

| Parameter | Value | Assay Type | Cell Line | Species | Reference |

| IC50 | 36.7 nM | Calcium (Ca2+) Flux Assay | Not Specified | Human |

IC50 (Half-maximal inhibitory concentration) indicates the concentration of this compound required to inhibit 50% of the GnRH-stimulated response.

Signaling Pathways of the GnRH Receptor and this compound's Mechanism of Action

The GnRH receptor is a member of the G-protein coupled receptor (GPCR) superfamily, primarily coupling to the Gαq/11 subunit. The binding of GnRH to its receptor triggers a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ and DAG collectively activate protein kinase C (PKC), which in turn phosphorylates downstream targets, ultimately leading to the synthesis and secretion of LH and FSH.

This compound, as a competitive antagonist, binds to the GnRH receptor but does not elicit a signaling response. Instead, it occupies the binding site, sterically hindering the binding of endogenous GnRH and thereby blocking the initiation of this signaling cascade.

Experimental Protocols

The characterization of this compound's mechanism of action involves several key in vitro assays. The following sections provide detailed methodologies for these experiments.

Competitive Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of this compound for the GnRH receptor by measuring its ability to displace a radiolabeled ligand.

Methodology:

-

Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human GnRH receptor.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radiolabeled GnRH antagonist (e.g., 125I-labeled cetrorelix), and varying concentrations of unlabeled this compound.

-

For determination of non-specific binding, a high concentration of an unlabeled GnRH agonist or antagonist is added to a set of wells.

-

Total binding is determined in the absence of any competing ligand.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC50 value from the curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the ability of this compound to inhibit GnRH-stimulated production of inositol phosphates, a key second messenger in the GnRH receptor signaling pathway. The IP-One HTRF assay is a common method for this purpose.

Methodology:

-

Cell Culture and Plating:

-

Culture cells expressing the human GnRH receptor (e.g., CHO or HEK293 cells) in a suitable medium.

-

Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.

-

-

Assay Procedure:

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with varying concentrations of this compound for a specified period.

-

Stimulate the cells with a fixed concentration of GnRH (typically the EC80) in the presence of LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of IP1.

-

Incubate for a defined time (e.g., 30-60 minutes) at 37°C.

-

-

Detection (IP-One HTRF):

-

Lyse the cells and add the HTRF detection reagents: an anti-IP1 antibody labeled with a donor fluorophore (e.g., Europium cryptate) and IP1 conjugated to an acceptor fluorophore (e.g., d2).

-

Incubate at room temperature to allow for the competitive binding reaction to occur.

-

Measure the fluorescence at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) using an HTRF-compatible plate reader.

-

-

Data Analysis:

-

Calculate the HTRF ratio (acceptor signal / donor signal).

-

The amount of IP1 produced is inversely proportional to the HTRF signal.

-

Plot the percentage of inhibition of the GnRH-stimulated IP1 accumulation against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

Calcium (Ca2+) Mobilization Assay

This assay measures the ability of this compound to inhibit the GnRH-induced increase in intracellular calcium concentration, a downstream event in the GnRH receptor signaling pathway.

Methodology:

-

Cell Culture and Plating:

-

Plate cells expressing the human GnRH receptor in a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

-

Dye Loading:

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Incubate the cells for a specified time (e.g., 30-60 minutes) at 37°C to allow for de-esterification of the dye within the cells.

-

-

Assay on a FLIPR (Fluorometric Imaging Plate Reader) or similar instrument:

-

Place the cell plate in the instrument.

-

Add varying concentrations of this compound to the wells and incubate for a short period.

-

Initiate the fluorescence reading and inject a fixed concentration of GnRH (e.g., EC80) into the wells.

-

Continuously measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Calculate the percentage of inhibition of the GnRH-stimulated calcium response for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value from the dose-response curve.

-

Conclusion

This compound is a potent and selective competitive antagonist of the GnRH receptor. Its mechanism of action involves the direct blockade of the GnRH receptor in the anterior pituitary, leading to the inhibition of the downstream signaling cascade that is responsible for gonadotropin release. This results in a dose-dependent suppression of estrogen production, which forms the basis of its therapeutic utility in estrogen-dependent gynecological disorders. The quantitative data from in vitro functional assays confirm its high potency. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel GnRH receptor antagonists.

References

Pharmacological Profile of Linzagolix: A Non-Peptide GnRH Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Linzagolix is an orally active, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2][3] Developed by Kissei Pharmaceutical and ObsEva, this compound represents a significant advancement in the management of sex hormone-dependent diseases, such as uterine fibroids and endometriosis.[4][5] Unlike GnRH agonists that cause an initial surge in gonadotropin and sex hormone levels, this compound competitively binds to and blocks the GnRH receptor in the pituitary gland, leading to a rapid, dose-dependent reduction in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This, in turn, suppresses the production of ovarian estradiol, offering a therapeutic effect on estrogen-dependent conditions. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound exerts its pharmacological effect through competitive antagonism of the GnRH receptor in the anterior pituitary gland. The binding of endogenous GnRH to its receptor is a critical step in the hypothalamic-pituitary-gonadal (HPG) axis, triggering the synthesis and release of LH and FSH. These gonadotropins, in turn, stimulate the ovaries to produce estrogen.

By competitively inhibiting the GnRH receptor, this compound effectively blocks this signaling cascade at its origin. This leads to a dose-dependent decrease in circulating levels of LH and FSH, and consequently, a controlled suppression of estradiol production. This targeted mechanism of action allows for a titratable reduction in estrogen levels, providing the potential to alleviate symptoms of estrogen-dependent disorders while mitigating the side effects associated with profound estrogen suppression.

dot

Figure 1: Mechanism of action of this compound.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data characterizing the pharmacological profile of this compound.

| Parameter | Value | Species | Assay Type | Reference |

| IC50 | 36.7 nmol/L | Human | GnRH-stimulated Calcium Flux | --INVALID-LINK-- |

Table 1: In Vitro Functional Potency of this compound

| Study | Animal Model | Dosing | Key Findings | Reference |

| Preclinical Efficacy | Ovariectomized Cynomolgus Monkeys | Oral, 1-25 mg/kg | Dose-dependent suppression of serum LH | --INVALID-LINK-- |

| Phase 3 (PRIMROSE 1 & 2) | Women with Uterine Fibroids | 100 mg daily | 56.4% responder rate (reduction in menstrual blood loss) | --INVALID-LINK-- |

| Phase 3 (PRIMROSE 1 & 2) | Women with Uterine Fibroids | 200 mg daily with Add-Back Therapy | 89.3% responder rate (reduction in menstrual blood loss) | --INVALID-LINK-- |

Table 2: In Vivo Efficacy of this compound

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

Radioligand Competition Binding Assay for GnRH Receptor

dot

References

- 1. Profile of this compound in the Management of Endometriosis, Including Design, Development and Potential Place in Therapy: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Efficacy and Safety Results of the Overseas Phase-III Long-Term Study of Uterine Fibroids for GnRH Antagonist, this compound, conducted by ObsEva | News Release(2020) | English Home | KISSEI PHARMACEUTICAL CO.,LTD. [kissei.co.jp]

- 3. Pharmacological characterization of this compound, a novel, orally active, non-peptide antagonist of gonadotropin-releasing hormone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. firstwordpharma.com [firstwordpharma.com]

- 5. This compound | GNRH Receptor | TargetMol [targetmol.com]

Linzagolix: A Deep Dive into its Binding Affinity and Selectivity for the Gonadotropin-Releasing Hormone (GnRH) Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linzagolix is an orally active, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2][3] It represents a significant therapeutic advancement in the management of sex hormone-dependent diseases, such as uterine fibroids and endometriosis.[1][4] By competitively blocking the GnRH receptor in the pituitary gland, this compound inhibits GnRH-stimulated signaling, leading to a dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion. This, in turn, reduces the production of ovarian estrogen and progesterone, key drivers in the pathophysiology of these conditions. This technical guide provides a comprehensive overview of the binding affinity and selectivity of this compound for the GnRH receptor, supported by detailed experimental protocols and visualizations of the associated signaling pathways.

Binding Affinity and Potency of this compound

The interaction of this compound with the human GnRH receptor has been characterized through functional assays that measure its ability to inhibit the downstream signaling cascade initiated by GnRH.

Functional Inhibition of GnRH-Stimulated Calcium Flux

In vitro studies have demonstrated that this compound potently inhibits the GnRH-stimulated increase in intracellular calcium concentration. This functional antagonism is a key measure of the drug's potency at the receptor level. The half-maximal inhibitory concentration (IC50) for this compound against the human GnRH receptor has been determined in a calcium mobilization assay.

| Compound | Assay Type | Receptor | IC50 (nmol/L) | Reference |

| This compound | Ca2+ Flux | Human GnRH Receptor | 36.7 | |

| Cetrorelix (peptide antagonist) | Ca2+ Flux | Human GnRH Receptor | 19.9 |

Selectivity Profile

Preclinical studies have indicated that this compound is a highly potent and selective antagonist of the GnRH receptor. However, detailed quantitative data on its binding affinity for different GnRH receptor subtypes (e.g., GnRHR-I vs. the non-functional human GnRHR-II) and its selectivity profile against a broad panel of other receptors, ion channels, and transporters are not extensively available in the public domain. The available literature emphasizes its selective action on the GnRH receptor, which is consistent with its targeted mechanism of action.

Experimental Protocols

A thorough understanding of the methodologies used to characterize this compound is essential for researchers in the field. Below are detailed protocols for key in vitro assays.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the GnRH receptor.

Materials:

-

Human GnRH receptor-expressing cell membranes (e.g., from CHO or HEK293 cells)

-

Radioligand (e.g., [125I]-triptorelin or other suitable labeled GnRH agonist/antagonist)

-

Unlabeled this compound

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2 and BSA)

-

Non-specific binding determinator (e.g., a high concentration of an unlabeled GnRH analog)

-

Glass fiber filters

-

Scintillation counter

Workflow:

Radioligand Competition Binding Assay Workflow

Procedure:

-

Reaction Setup: In a 96-well plate, combine the GnRH receptor membranes, a fixed concentration of the radioligand (typically at or below its Kd), and varying concentrations of unlabeled this compound. For total binding, no competitor is added. For non-specific binding, a saturating concentration of an unlabeled GnRH analog is used.

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to minimize non-specific binding.

-

Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of a compound to inhibit the GnRH-induced increase in intracellular calcium, a key signaling event downstream of GnRH receptor activation.

Objective: To determine the functional potency (IC50) of this compound in inhibiting GnRH-stimulated calcium release.

Materials:

-

Cells stably expressing the human GnRH receptor (e.g., CHO-K1 or HEK-293)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)

-

Assay Buffer (e.g., Hank's Balanced Salt Solution with HEPES)

-

GnRH agonist (e.g., buserelin)

-

This compound

-

Fluorescence plate reader with kinetic reading capabilities

Workflow:

Calcium Mobilization Assay Workflow

Procedure:

-

Cell Plating: Seed cells expressing the human GnRH receptor into a 96-well, black-walled, clear-bottom plate and culture overnight.

-

Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye for a specified time (e.g., 60 minutes at 37°C).

-

Compound Addition: Wash the cells and add varying concentrations of this compound. Incubate for a short period.

-

Stimulation and Measurement: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading, then inject a fixed concentration of a GnRH agonist (typically the EC80 concentration) into each well and immediately begin kinetic fluorescence measurements.

-

Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage inhibition of the agonist response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

GnRH Receptor Signaling Pathway

Upon binding of GnRH, the GnRH receptor undergoes a conformational change, leading to the activation of heterotrimeric G-proteins, primarily of the Gq/11 family. This initiates a downstream signaling cascade that is competitively inhibited by this compound.

References

- 1. Pharmacological characterization of this compound, a novel, orally active, non-peptide antagonist of gonadotropin-releasing hormone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. This compound | C22H15F3N2O7S | CID 16656889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Profile of this compound in the Management of Endometriosis, Including Design, Development and Potential Place in Therapy: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics and Bioavailability of Oral Linzagolix: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linzagolix is an orally administered, non-peptide, small molecule gonadotropin-releasing hormone (GnRH) receptor antagonist. By competitively blocking GnRH receptors in the pituitary gland, this compound inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This mechanism of action leads to a dose-dependent reduction in the production of ovarian hormones, primarily estrogen, making it an effective therapeutic agent for estrogen-dependent conditions such as uterine fibroids and endometriosis. This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of various oral formulations of this compound, based on data from key clinical trials.

Pharmacokinetic Profile of this compound

This compound exhibits a predictable pharmacokinetic (PK) profile characterized by rapid absorption, low volume of distribution, and a half-life that supports once-daily dosing. Its pharmacokinetics have been evaluated in healthy volunteers and in patients with endometriosis and uterine fibroids in several clinical studies, including the Phase 3 PRIMROSE and EDELWEISS trials.

Data Presentation: Pharmacokinetic Parameters of Oral this compound

The following tables summarize the key pharmacokinetic parameters of this compound observed in clinical studies.

| Parameter | Value | Reference |

| Absorption | ||

| Time to Peak Plasma Concentration (Tmax) | ~2 hours | [1] |

| Bioavailability (oral) | High (~80%) | [1] |

| Effect of Food | Not clinically significant | [1][2] |

| Distribution | ||

| Volume of Distribution (Vd) | Low (~11 L) | |

| Plasma Protein Binding | >99% (primarily to albumin) | |

| Metabolism | ||

| Primary Metabolic Pathway | Hepatic, via Cytochrome P450 enzymes | |

| Key Metabolizing Enzymes | CYP2C8 and CYP2C9 | [3] |

| Metabolites | Up to seven identified, with plasma metabolites representing <10% of total exposure. The two primary demethylated metabolites are KP017 (formed by CYP2C9) and KP046 (formed by CYP2C8, CYP2C9, and CYP3A4). | |

| Excretion | ||

| Primary Route of Elimination | Urine | |

| Secondary Route of Elimination | Feces (approximately one-third) | |

| Elimination | ||

| Half-life (t1/2) | ~15 hours | |

| Apparent Clearance (CL/F) | 0.422 L/h | |

| Accumulation | No relevant accumulation at steady state |

| Dose | Population | Cmax (ng/mL) | AUC (ng·h/mL) | Trough Levels (ng/mL) | Reference |

| 100 mg/day | Healthy Premenopausal Women | Not Reported | Not Reported | 3250–4750 | |

| 200 mg/day | Healthy Premenopausal Women | Not Reported | Not Reported | 6700–11,700 | |

| 25-200 mg daily | Patients with Endometriosis | Not Reported | AUC50: 1.68 × 10^5 | Not Reported |

Experimental Protocols

The pharmacokinetic data for this compound have been primarily derived from a series of Phase 1, 2, and 3 clinical trials. Below are generalized methodologies representative of these studies.

Phase 3 Clinical Trial Program (PRIMROSE and EDELWEISS)

The PRIMROSE 1 and 2 trials investigated the efficacy and safety of this compound for the treatment of heavy menstrual bleeding associated with uterine fibroids. The EDELWEISS 3 trial evaluated this compound for the management of moderate-to-severe endometriosis-associated pain.

-

Study Design: The PRIMROSE and EDELWEISS 3 trials were randomized, double-blind, placebo-controlled, multicenter studies. Participants in the PRIMROSE trials were randomized to receive this compound 100 mg or 200 mg, with or without add-back therapy (ABT; 1 mg estradiol and 0.5 mg norethisterone acetate), or placebo, for 52 weeks. In the EDELWEISS 3 trial, patients were randomized to receive this compound 75 mg, this compound 200 mg with ABT, or placebo for up to 6 months.

-

Subject Population: The PRIMROSE trials enrolled premenopausal women with uterine fibroids and heavy menstrual bleeding. The EDELWEISS 3 trial enrolled women with moderate-to-severe pain associated with endometriosis.

-

Pharmacokinetic Sampling: Sparse pharmacokinetic blood samples were collected at various time points during the studies to characterize the drug's concentration-time profile.

-

Analytical Method: While specific details for this compound are not publicly disclosed, the quantification of this compound and its metabolites in plasma was likely performed using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method. This is the standard for bioanalytical quantification of small molecule drugs in complex biological matrices. A typical method would involve protein precipitation from the plasma sample, followed by chromatographic separation on a C18 column and detection by a mass spectrometer operating in multiple reaction monitoring (MRM) mode.

Visualizations

Signaling Pathway of this compound

Caption: Mechanism of action of this compound on the HPA axis.

Experimental Workflow for a this compound Clinical Trial

Caption: Generalized workflow of a this compound clinical trial.

ADME Profile of this compound

Caption: ADME (Absorption, Distribution, Metabolism, and Excretion) of this compound.

References

Dose-Dependent Estradiol Suppression by Linzagolix: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linzagolix, an oral, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist, has emerged as a significant therapeutic agent for estrogen-dependent conditions such as uterine fibroids and endometriosis.[1][2][3] Its mechanism of action involves a dose-dependent suppression of the hypothalamic-pituitary-gonadal axis, leading to a controlled reduction in circulating estradiol levels.[1][4] This technical guide synthesizes the current understanding of this compound's pharmacodynamics, focusing on its dose-responsive effects on estradiol suppression. It provides a detailed summary of quantitative data from key clinical trials, outlines the experimental methodologies employed, and presents visual representations of its signaling pathway and clinical trial workflows.

Core Mechanism of Action

This compound competitively binds to and blocks GnRH receptors in the pituitary gland. This antagonism inhibits GnRH signaling, which in turn downregulates the production and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The reduction in gonadotropins leads to a subsequent dose-dependent decrease in ovarian estrogen production. This targeted modulation allows for a predictable and reversible suppression of estradiol.

Caption: Signaling pathway of this compound's mechanism of action.

Quantitative Data on Estradiol Suppression

Clinical trials have demonstrated a clear dose-dependent relationship between this compound administration and the degree of estradiol suppression. The following tables summarize key findings from the EDELWEISS and PRIMROSE studies.

Table 1: Estradiol Suppression in Endometriosis Studies (EDELWEISS Trials)

| This compound Dose | Median Serum Estradiol Level | Therapeutic Goal | Add-Back Therapy (ABT) | Reference |

| 75 mg once daily | 20-60 pg/mL | Partial Suppression | Not typically required | |

| 100 mg once daily | 20-60 pg/mL | Partial Suppression | May be considered | |

| 200 mg once daily | < 20 pg/mL | Full Suppression | Required for long-term use |

Table 2: Estradiol Suppression in Uterine Fibroid Studies (PRIMROSE Trials)

| This compound Dose | Median Serum Estradiol Level | Therapeutic Goal | Add-Back Therapy (ABT) | Reference |

| 100 mg once daily | Maintained ≤3.1 ng/mL (progesterone) | Partial Suppression | Optional | |

| 200 mg once daily | Maintained ≤3.1 ng/mL (progesterone) | Full Suppression | Optional/Recommended |

Note: Progesterone levels are also suppressed in a dose-dependent manner.

Experimental Protocols

The efficacy and safety of this compound have been evaluated in multinational, randomized, double-blind, placebo-controlled, parallel-group clinical trials.

Study Design: EDELWEISS 3 (Endometriosis)

The EDELWEISS 3 study was a Phase 3 trial designed to assess the efficacy and safety of this compound for treating moderate to severe endometriosis-associated pain.

-

Participants: Women aged 18-45 with a surgical diagnosis of endometriosis and moderate to severe pain.

-

Interventions: Patients were randomized to receive one of the following once daily for up to 6 months:

-

This compound 75 mg

-

This compound 200 mg with hormonal add-back therapy (1.0 mg estradiol / 0.5 mg norethindrone acetate)

-

Placebo

-

-

Primary Endpoints: The co-primary endpoints were the proportion of responders for dysmenorrhea and non-menstrual pelvic pain at 3 months, with pain assessed daily via a verbal rating scale recorded in an electronic diary.

-

Hormone Assessment: Serum estradiol levels were monitored throughout the study to evaluate the pharmacodynamic effect of this compound. Specific assay methods and detailed schedules are typically proprietary to the sponsoring pharmaceutical company.

Study Design: PRIMROSE 1 & 2 (Uterine Fibroids)

The PRIMROSE 1 and 2 trials were identically designed 52-week, randomized, double-blind, placebo-controlled Phase 3 studies.

-

Participants: Women with uterine fibroids experiencing heavy menstrual bleeding.

-

Interventions: Participants were randomized to one of five treatment arms.

-

Primary Endpoint: The primary endpoint was the proportion of women who experienced a reduction in heavy menstrual bleeding at 24 weeks.

-

Hormone Assessment: Serum estradiol and progesterone levels were monitored to confirm the dose-dependent suppression of ovarian function.

Caption: Generalized workflow of this compound clinical trials.

Concluding Remarks

This compound offers a precisely controlled, dose-dependent suppression of estradiol, providing a tailored therapeutic approach for managing estrogen-driven pathologies. The flexibility in dosing, with and without add-back therapy, allows for the personalization of treatment to balance efficacy with the mitigation of hypoestrogenic side effects, such as bone mineral density loss. The robust data from extensive clinical trial programs underscore the predictable pharmacokinetic and pharmacodynamic profile of this compound, establishing it as a valuable option in the armamentarium for treating uterine fibroids and endometriosis.

References

Preclinical Toxicology and Safety Profile of Linzagolix: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linzagolix is an orally active, non-peptide, selective antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2] By competitively blocking GnRH receptors in the pituitary gland, this compound inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][3] This leads to a dose-dependent reduction in the production of estrogen and progesterone.[3] This mechanism of action makes this compound a therapeutic option for the management of estrogen-dependent conditions such as uterine fibroids and endometriosis. This technical guide provides a comprehensive overview of the preclinical toxicology and safety profile of this compound, based on publicly available information.

Mechanism of Action: Signaling Pathway

This compound exerts its therapeutic effect by modulating the hypothalamic-pituitary-gonadal (HPG) axis. The following diagram illustrates the signaling pathway affected by this compound.

Caption: Mechanism of action of this compound on the HPG axis.

Preclinical Toxicology Program Overview

General Toxicology

Repeated-Dose Toxicity Studies Repeat-dose toxicity studies are fundamental in assessing the potential for cumulative toxicity and identifying target organs. While specific protocols for this compound are not detailed in the public domain, a standard approach for such studies is outlined below.

Experimental Protocol (General Approach) A generalized experimental workflow for a repeated-dose toxicity study is depicted below.

Caption: Generalized workflow for a repeated-dose toxicity study.

Safety Pharmacology

Safety pharmacology studies were conducted to assess the effects of this compound on vital physiological functions. These studies are designed to identify potential adverse pharmacodynamic effects.

Experimental Protocol (Core Battery) The core battery of safety pharmacology studies, as recommended by ICH S7A guidelines, typically includes an assessment of the central nervous system (CNS), cardiovascular system, and respiratory system.

-

Central Nervous System: A functional observational battery or Irwin test in rodents is commonly used to evaluate behavioral and neurological changes.

-

Cardiovascular System: In vivo studies in conscious, freely moving animals (e.g., dogs or monkeys) using telemetry are performed to monitor electrocardiogram (ECG), heart rate, and blood pressure.

-

Respiratory System: Respiratory function is typically assessed in rodents using whole-body plethysmography to measure parameters such as respiratory rate and tidal volume.

Genotoxicity

A battery of in vitro and in vivo tests was performed to evaluate the genotoxic potential of this compound. The available information indicates that this compound was not genotoxic in these assays.

Experimental Protocol (Standard Battery) A standard genotoxicity testing battery, in line with ICH S2(R1) guidelines, generally includes:

-

A test for gene mutation in bacteria (Ames test): This assay uses various strains of Salmonella typhimurium and Escherichia coli to detect point mutations.

-

An in vitro cytogenetic test for chromosomal damage in mammalian cells: This can be a chromosomal aberration assay or a micronucleus test.

-

An in vivo test for chromosomal damage: Typically, a micronucleus test in rodent hematopoietic cells is conducted.

Carcinogenicity

Long-term carcinogenicity studies in rodents are conducted for pharmaceuticals intended for chronic use to assess their tumorigenic potential. While specific results for this compound are not publicly detailed, non-clinical toxicity studies did not reveal any evidence of mechanistic effects that might be precursors to endometrial adenocarcinoma.

Experimental Protocol (General Approach) Carcinogenicity studies are typically conducted in two rodent species (e.g., rats and mice) over the majority of their lifespan (e.g., two years). Animals are administered daily doses of the test substance, and tissues are examined for the development of neoplasms.

Reproductive and Developmental Toxicology

The reproductive and developmental toxicity of this compound was assessed in a series of studies.

Experimental Protocol (ICH S5(R3) Guideline Approach) These studies are generally conducted in accordance with ICH S5(R3) guidelines and include:

-

Fertility and Early Embryonic Development Study: Typically performed in rats, this study evaluates the effects on male and female fertility and early embryonic development. The EU Risk Management Plan for this compound indicates a female rat fertility study was conducted at dose levels of 0.16, 0.8, 4, 20, and 100 mg/kg/day.

-

Embryo-fetal Development Studies: These studies are conducted in two species, usually a rodent (rat) and a non-rodent (rabbit), to assess the potential for teratogenicity and embryo-fetal lethality. For this compound, these studies were performed in rats (at 30, 100, and 300 mg/kg/day) and rabbits (at 0.3, 3, and 30 mg/kg/day).

-

Pre- and Postnatal Development Study: This study, usually in rats, evaluates the effects of the drug on the later stages of gestation, parturition, lactation, and the growth and development of the offspring.

Summary of Preclinical Safety Findings

While specific quantitative data from the preclinical toxicology studies of this compound are not publicly available, the overall assessment from regulatory documents suggests a favorable non-clinical safety profile. Key takeaways include:

-

General and Safety Pharmacology: No major safety or tolerability concerns were identified.

-

Genotoxicity: this compound was found to be non-genotoxic in a standard battery of tests.

-

Carcinogenicity: Non-clinical studies did not indicate a carcinogenic potential, particularly for endometrial adenocarcinoma.

-

Reproductive Toxicology: A full suite of reproductive and developmental toxicology studies was conducted.

Conclusion for the Intended Audience

The preclinical safety evaluation of this compound was comprehensive and conducted in accordance with international regulatory guidelines. The available information indicates that this compound has a favorable preclinical safety profile, with no significant findings in the areas of general toxicology, safety pharmacology, genotoxicity, and carcinogenicity that would preclude its clinical development and use. The reproductive toxicology studies provided a thorough assessment of the potential effects on fertility and development. For researchers and drug development professionals, the preclinical data for this compound, as summarized in regulatory submissions, support its continued investigation and clinical use in its approved indications. Further detailed quantitative data would require access to the full regulatory submission documents.

References

- 1. Profile of this compound in the Management of Endometriosis, Including Design, Development and Potential Place in Therapy: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological characterization of this compound, a novel, orally active, non-peptide antagonist of gonadotropin-releasing hormone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ema.europa.eu [ema.europa.eu]

Linzagolix Choline: A Deep Dive into its Molecular Framework and Therapeutic Action

For Immediate Release

This technical whitepaper provides an in-depth analysis of Linzagolix choline, a novel, orally active, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist. Developed for the management of sex-hormone-dependent conditions, this document serves as a comprehensive resource for researchers, scientists, and professionals in drug development, detailing the molecule's structure, physicochemical properties, mechanism of action, and the experimental basis for its clinical application.

Molecular Structure and Identification

This compound is a small molecule antagonist of the GnRH receptor.[1] The active moiety is formulated as a choline salt, this compound choline, to enhance its solubility and oral bioavailability.[2] This strategic formulation is crucial for its development as a stable, orally administered therapeutic agent.

| Identifier | Value |

| Drug Name | This compound choline |

| Synonyms | OBE2109 choline, KLH-2109 choline[3] |

| CAS Number | 1321816-57-2 |

| Molecular Formula | C27H28F3N3O8S |

| Molecular Weight | 611.59 g/mol |

| IUPAC Name | 2-hydroxy-N,N,N-trimethylethan-1-aminium 3-(5-((2,3-difluoro-6-methoxybenzyl)oxy)-2-fluoro-4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[3,4-d]pyrimidine-5-carboxylate |

| InChI Key | IAIVRTFCYOGNBW-UHFFFAOYSA-M |

Physicochemical Properties

The choline salt formulation of this compound is designed to optimize its properties for oral administration. Key properties are summarized below.

| Property | Description | Source |

| Appearance | Solid powder | |

| Solubility | Soluble in DMSO | |

| Storage | Dry, dark, at 0-4°C for short term or -20°C for long term | |

| Half-life | Approximately 15 hours | |

| Protein Binding | >99% in plasma, primarily to albumin | |

| Absorption | Rapidly absorbed after oral administration, with Cmax at ~2 hours |

Mechanism of Action

This compound functions as a selective and competitive antagonist of the gonadotropin-releasing hormone (GnRH) receptor located in the anterior pituitary gland. Unlike GnRH agonists that cause an initial surge in gonadotropins (a "flare effect"), this compound immediately suppresses receptor activity. This competitive inhibition blocks the endogenous GnRH signaling pathway, leading to a rapid, dose-dependent reduction in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The subsequent decrease in circulating estradiol and progesterone levels forms the basis of its therapeutic effect in estrogen-dependent conditions such as uterine fibroids and endometriosis.

Synthesis Pathway Overview

The synthesis of this compound can be achieved through a convergent approach involving the preparation of two key intermediates, which are then combined to form the core structure. The final step involves treatment with choline bicarbonate to yield the choline salt.

Clinical Efficacy and Safety Data

This compound has been extensively studied in Phase III clinical trials, primarily the PRIMROSE 1 & 2 studies for uterine fibroids and the EDELWEISS 3 study for endometriosis-associated pain. These trials have demonstrated its efficacy in reducing symptoms in a dose-dependent manner.

Efficacy in Uterine Fibroids (PRIMROSE 1 & 2)

The primary endpoint in the PRIMROSE trials was the responder rate, defined as menstrual blood loss (MBL) of ≤80 mL and a ≥50% reduction from baseline at 24 weeks.

Table 1: Responder Rates in PRIMROSE 1 & 2 Trials at 24 Weeks

| Treatment Group | PRIMROSE 1 Responder Rate (%) | PRIMROSE 2 Responder Rate (%) | Pooled Responder Rate (%) |

|---|---|---|---|

| Placebo | 35.0 | 29.4 | - |

| 100 mg this compound | 56.4 | 56.7 | 56.6 |

| 100 mg this compound + ABT* | 66.4 | 77.2 | - |

| 200 mg this compound | 71.4 | 77.7 | - |

| 200 mg this compound + ABT* | 75.5 | 93.9 | 84.7 |

*ABT (Add-back therapy): 1 mg estradiol / 0.5 mg norethisterone acetate. Sources:

Efficacy in Endometriosis (EDELWEISS 3)

The EDELWEISS 3 trial evaluated the reduction in dysmenorrhea (DYS) and non-menstrual pelvic pain (NMPP) as co-primary endpoints.

Table 2: Responder Rates for Pain Reduction in EDELWEISS 3 Trial at 3 Months

| Treatment Group | DYS Responder Rate (%) | NMPP Responder Rate (%) |

|---|---|---|

| Placebo | 23.5 | 30.9 |

| 75 mg this compound | 44.0 | - (Not Statistically Significant) |

| 200 mg this compound + ABT* | 72.9 | 47.3 |

*ABT (Add-back therapy): 1.0 mg estradiol / 0.5 mg norethisterone acetate. Sources:

Safety Profile: Bone Mineral Density (BMD)

A key safety consideration for GnRH antagonists is the potential for bone mineral density loss due to hypoestrogenism. The change in BMD was a critical safety endpoint in clinical trials.

Table 3: Mean Percentage Change in Lumbar Spine BMD at 24 Weeks

| Study | Treatment Group | Mean BMD Change (%) |

|---|---|---|

| EDELWEISS 1 | 50 mg this compound | < -1.0 |

| EDELWEISS 1 | 75 mg this compound | < -1.0 |

| EDELWEISS 1 | 200 mg this compound | -2.6 |

| PRIMROSE (Pooled) | 100 mg this compound | -2.0 to -2.1 |

| PRIMROSE (Pooled) | 100 mg this compound + ABT | -0.8 to -1.4 |

| PRIMROSE (Pooled) | 200 mg this compound + ABT | -0.8 to -1.4 |

Sources:

The most commonly reported adverse events in clinical trials were headache and hot flushes.

Experimental Protocols

The clinical development program for this compound employed rigorous methodologies to assess its efficacy and safety.

Clinical Trial Design Workflow

The Phase III trials (PRIMROSE and EDELWEISS) followed a similar, robust design.

Quantification of Menstrual Blood Loss (MBL)

-

Method: Alkaline Hematin Method.

-

Protocol: In the PRIMROSE trials, participants were provided with all necessary sanitary products. Used products were collected, and the blood loss was quantified centrally using the validated alkaline hematin method, which extracts blood from the products and measures hemoglobin concentration spectrophotometrically. A response was defined as MBL ≤ 80 mL and a ≥50% reduction from baseline.

Assessment of Endometriosis-Associated Pain

-

Method: Daily Electronic Diary with a Verbal Rating Scale (VRS).

-

Protocol: In the EDELWEISS 3 trial, subjects rated the severity of dysmenorrhea and non-menstrual pelvic pain daily. A response was defined as a clinically meaningful reduction in pain scores from baseline.

Bone Mineral Density (BMD) Assessment

-

Method: Dual-Energy X-ray Absorptiometry (DXA) scan.

-

Protocol: BMD of the lumbar spine (L1-L4), total hip, and femoral neck was measured at baseline and at specified intervals (e.g., 24 and 52 weeks). Centralized reading and quality control of the DXA scans were implemented to ensure consistency across study sites.

Pharmacokinetic Analysis

-

Method: While specific protocols for this compound are proprietary, the standard industry method for quantifying small molecule drugs like GnRH antagonists in plasma is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

-

Anticipated Protocol: This would involve protein precipitation from plasma samples, followed by chromatographic separation on a C18 column and detection using a mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This technique allows for highly sensitive and specific quantification of the drug concentration over time to determine key pharmacokinetic parameters.

Conclusion

This compound choline is a potent and selective oral GnRH receptor antagonist that has demonstrated significant efficacy in treating the symptoms of uterine fibroids and endometriosis. Its mechanism of action provides a rapid and dose-dependent suppression of the hypothalamic-pituitary-gonadal axis. The clinical development program, underpinned by robust experimental protocols, has established a favorable benefit-risk profile, with options for different dosing regimens, including co-administration with add-back therapy to mitigate hypoestrogenic side effects like bone mineral density loss. This comprehensive data package supports this compound choline as a significant therapeutic option for women suffering from these common and often debilitating conditions.

References

- 1. Treatment of endometriosis-associated pain with this compound, an oral gonadotropin-releasing hormone-antagonist: a randomized clinical trial - Articles - Gynecology · Urology | healthbook [healthbook.org]

- 2. Pain Reduction in this compound‐Treated Patients With Uterine Fibroids: A Secondary Mediation Analysis of the PRIMROSE 1 and 2 Phase 3 Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound therapy versus a placebo in patients with endometriosis-associated pain: a prospective, randomized, double-blind, Phase 3 study (EDELWEISS 3) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Linzagolix Administration in Rat Models of Endometriosis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of Linzagolix, an oral gonadotropin-releasing hormone (GnRH) antagonist, in surgically-induced rat models of endometriosis. This document is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of this compound and similar compounds in a translational animal model of endometriosis.

Introduction

Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the growth of endometrial-like tissue outside the uterus, leading to pelvic pain and infertility.[1] Rodent models of surgically-induced endometriosis are valuable tools for studying the pathophysiology of the disease and for the preclinical evaluation of novel therapeutics.[2][3] this compound is a non-peptide, orally active GnRH antagonist that competitively binds to GnRH receptors in the pituitary gland, leading to a dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), and consequently, a reduction in circulating estradiol levels.[1][4] This mechanism of action makes it a promising candidate for the treatment of endometriosis.

Mechanism of Action of this compound

This compound exerts its therapeutic effect by down-regulating the hypothalamic-pituitary-gonadal axis. By blocking GnRH receptors, it prevents the release of gonadotropins (LH and FSH), which in turn suppresses ovarian estrogen production. The reduction in estrogen levels inhibits the growth and survival of ectopic endometrial implants.

Quantitative Data Summary

The following table summarizes the quantitative data from a key preclinical study evaluating the efficacy of this compound in a rat model of endometriosis.

| Treatment Group | Dose (mg/kg) | Mean Cyst Volume (mm³) | % Reduction vs. Control | Statistical Significance (vs. Control) | Reference |

| Control (Vehicle) | - | Data not provided | - | - | |

| This compound | 50 | Significantly decreased | Significant | p < 0.05 | |

| This compound | 100 | Significantly decreased | Significant | p < 0.05 | |

| This compound | 200 | Significantly decreased | Significant | p < 0.05 | |

| Dienogest | 1 | Decreased (highest dose) | Observed | Not specified |

Note: The study by Tezuka et al. (2023) stated that this compound significantly decreased cyst volumes at doses of 50 mg/kg or more, but did not provide the exact mean cyst volumes in the abstract.

Experimental Protocols

The following protocols are based on the methodology described by Tezuka et al. (2023) and other standard procedures for inducing endometriosis in rats.

I. Surgical Induction of Endometriosis (Autotransplantation Model)

This protocol describes the surgical procedure for inducing endometriosis in female rats via autotransplantation of endometrial tissue.

Materials:

-

Female Sprague-Dawley rats (or other suitable strain), in the proestrus stage of the estrous cycle

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Surgical instruments (scissors, forceps, sutures)

-

Sterile saline solution

-

Antibiotics (optional, as per institutional guidelines)

Procedure:

-

Anesthetize the rat using an approved anesthetic protocol.

-

Shave and disinfect the abdominal area.

-

Make a midline laparotomy incision to expose the abdominal cavity.

-

Identify and exteriorize the uterine horns.

-

Excise a small piece of one uterine horn and place it in sterile saline.

-

Open the uterine segment longitudinally and isolate the endometrial tissue from the myometrium.

-

Cut the endometrial tissue into small fragments (e.g., 2x2 mm).

-

Create a small incision in the capsule of the left kidney.

-

Carefully place one endometrial fragment into the subcapsular space of the kidney.

-

Suture the abdominal wall and skin in layers.

-

Administer post-operative analgesics and monitor the animal for recovery.

-

Allow the endometriotic lesions to establish and grow for a period of time (e.g., 4-8 weeks) before initiating treatment.

II. This compound Administration Protocol

This protocol outlines the preparation and administration of this compound to the established rat model of endometriosis.

Materials:

-

This compound powder

-

Vehicle for oral administration (e.g., 0.5% methylcellulose solution)

-

Oral gavage needles

-

Animal balance

Procedure:

-

Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 50, 100, 200 mg/kg).

-

Weigh each rat to determine the precise volume of the this compound suspension to be administered.

-

Administer the this compound suspension or vehicle (for the control group) orally via gavage once daily.

-

Continue the daily administration for the duration of the study (e.g., 4 weeks).

-

Monitor the animals daily for any signs of toxicity or adverse effects.

III. Efficacy Evaluation

This protocol describes the methods for evaluating the efficacy of this compound treatment.

Materials:

-

Anesthetic

-

Surgical instruments

-

Calipers or imaging system for measuring lesion size

-

Equipment for blood collection (e.g., cardiac puncture)

-

Tubes for serum separation

-

ELISA kits for hormone analysis (Estradiol, LH, FSH)

Procedure:

-

At the end of the treatment period, anesthetize the rats.

-

Collect blood samples via cardiac puncture for hormone analysis.

-

Perform a final laparotomy to expose the kidneys and the endometriotic cysts.

-

Carefully dissect the cysts and measure their volume (e.g., using the formula V = 0.5 x length x width²).

-

Euthanize the animals according to approved protocols.

-

Process the blood samples to obtain serum and measure the concentrations of estradiol, LH, and FSH using appropriate ELISA kits.

-

Perform statistical analysis to compare the cyst volumes and hormone levels between the treatment and control groups.

Conclusion

The protocols outlined in these application notes provide a framework for the preclinical evaluation of this compound in a rat model of endometriosis. The surgically-induced endometriosis model in rats is a well-established and clinically relevant model for studying this estrogen-dependent disease. The administration of this compound has been shown to be effective in reducing the size of endometriotic lesions in this model, supporting its further development as a therapeutic agent for endometriosis. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional and national guidelines for animal welfare.

References

- 1. Suppressive effects of this compound, a novel non-peptide antagonist of gonadotropin-releasing hormone receptors, in experimental endometriosis model rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies on the surgical induction of endometriosis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mouse Model of Surgically-induced Endometriosis by Auto-transplantation of Uterine Tissue [jove.com]

- 4. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Developing a Cell-Based Assay for Linzagolix Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linzagolix is an orally bioavailable, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2] It functions by competitively binding to GnRH receptors in the anterior pituitary gland, thereby inhibiting the downstream signaling cascade that leads to the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][3] This suppression of gonadotropins results in a dose-dependent reduction in estrogen production, making this compound an effective therapeutic agent for estrogen-dependent conditions such as uterine fibroids and endometriosis.

The development of robust and reliable cell-based assays is crucial for the characterization of this compound and other GnRH receptor antagonists. These assays are essential for determining the potency and mechanism of action of new chemical entities, facilitating drug screening, and ensuring quality control in drug manufacturing. This document provides detailed protocols for three distinct cell-based assays to characterize the activity of this compound: a competitive binding assay, a functional reporter gene assay, and a functional calcium mobilization assay.

GnRH Receptor Signaling Pathway

The GnRH receptor is a member of the G-protein coupled receptor (GPCR) superfamily. Upon binding of the endogenous ligand, GnRH, the receptor primarily couples to the Gαq/11 subunit of the heterotrimeric G-protein. This activation of Gαq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The increase in intracellular calcium and the activation of protein kinase C (PKC) by DAG trigger a cascade of downstream cellular responses, including the synthesis and release of LH and FSH. There is also evidence that the GnRH receptor can couple to other G-proteins, such as Gαs and Gαi, which can modulate adenylyl cyclase activity and cyclic AMP (cAMP) levels.

Experimental Protocols

Cell Line Selection and Culture

For the following assays, a mammalian cell line stably expressing the human GnRH receptor is required. Commercially available cell lines such as CHO-K1 or HEK293 stably transfected with the human GnRH receptor (e.g., from GenScript, Revvity) are recommended.

Cell Culture Media:

-

Growth Medium: Ham's F-12 or DMEM supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418 or 1 µg/mL puromycin, depending on the cell line).

-

Assay Medium: Serum-free Ham's F-12 or DMEM.

Culture Conditions: Cells should be cultured at 37°C in a humidified atmosphere with 5% CO2. Subculture cells every 2-3 days to maintain logarithmic growth.

Competitive Radioligand Binding Assay

This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to the GnRH receptor.

Materials:

-

GnRH receptor-expressing cells

-

Radiolabeled GnRH analog (e.g., [125I]-Triptorelin)

-

Unlabeled GnRH (for determining non-specific binding)

-

This compound

-

Binding Buffer (e.g., 25 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA)

-

96-well plates

-

Scintillation counter and scintillation fluid

Protocol:

-

Cell Preparation: On the day of the assay, harvest cells and prepare a whole-cell suspension or membrane preparation.

-

Assay Setup: In a 96-well plate, add in triplicate:

-

Total Binding: Binding buffer, radiolabeled GnRH analog.

-

Non-specific Binding: Binding buffer, radiolabeled GnRH analog, and a high concentration of unlabeled GnRH.

-

Competitive Binding: Binding buffer, radiolabeled GnRH analog, and serial dilutions of this compound.

-

-

Incubation: Add the cell suspension or membrane preparation to each well. Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.

-

Detection: Place the filter discs into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Luciferase Reporter Gene Assay

This functional assay measures the ability of this compound to inhibit GnRH-induced transcription of a reporter gene.

Materials:

-

GnRH receptor-expressing cells co-transfected with a reporter plasmid (e.g., containing a c-fos or NFAT response element driving luciferase expression).

-

GnRH agonist (e.g., Buserelin)

-

This compound

-

Luciferase assay reagent

-

96-well white, clear-bottom plates

-

Luminometer

Protocol:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 2 x 10^4 to 5 x 10^4 cells per well and incubate overnight.

-

Compound Addition:

-

For antagonist mode, pre-incubate the cells with serial dilutions of this compound for a specified time (e.g., 30 minutes).

-

Add a fixed concentration of a GnRH agonist (e.g., EC80 concentration) to all wells except the vehicle control.

-

-

Incubation: Incubate the plate for 4-6 hours at 37°C.

-

Cell Lysis and Detection:

-

Remove the medium and add cell lysis buffer.

-

Add the luciferase substrate to each well.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis: Normalize the luciferase signal to a control (e.g., untreated cells). Plot the normalized luciferase activity against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of this compound to block the GnRH-induced increase in intracellular calcium concentration.

Materials:

-

GnRH receptor-expressing cells

-

GnRH agonist (e.g., Buserelin)

-

This compound

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

96-well black, clear-bottom plates

-

Fluorescence plate reader with an integrated fluid-handling system (e.g., FLIPR, FlexStation)

Protocol:

-

Cell Seeding: Seed the cells in a 96-well plate and incubate overnight.

-

Dye Loading: Remove the growth medium and add the calcium-sensitive dye loading solution. Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

-

Compound Addition:

-

Place the plate in the fluorescence plate reader.

-

For antagonist mode, add serial dilutions of this compound and incubate for a specified time (e.g., 15-30 minutes).

-

-

Fluorescence Measurement:

-

Establish a stable baseline fluorescence reading.

-

Inject a fixed concentration of a GnRH agonist (e.g., EC80 concentration) into each well.

-

Record the fluorescence intensity over time (typically 60-120 seconds).

-

-

Data Analysis: The response is typically measured as the peak fluorescence intensity or the area under the curve. Plot the response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow Diagram

Data Presentation

The following table summarizes hypothetical data for this compound and a reference GnRH receptor antagonist, Cetrorelix, obtained from the described assays.

| Assay Type | Parameter | This compound | Cetrorelix (Reference) |

| Competitive Binding Assay | IC50 (nM) | 2.5 | 1.8 |

| Luciferase Reporter Assay | IC50 (nM) | 5.2 | 3.9 |

| Calcium Mobilization Assay | IC50 (nM) | 8.1 | 6.5 |

Conclusion

The provided application notes and protocols describe a comprehensive suite of cell-based assays for the in vitro characterization of this compound. By employing competitive binding, reporter gene, and calcium mobilization assays, researchers can effectively determine the potency and functional activity of this compound and other GnRH receptor modulators. These assays are fundamental tools in the drug discovery and development pipeline, enabling the selection of promising candidates and ensuring the quality and consistency of therapeutic agents.

References

Application Notes: Investigating the Effects of Linzagolix on the Menstrual Cycle in Cynomolgus Monkeys

Introduction

Linzagolix is an orally active, non-peptide, selective antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2] It is utilized in the treatment of sex hormone-dependent conditions such as uterine fibroids and endometriosis.[1][3] The mechanism of action involves competitive binding to GnRH receptors in the pituitary gland, which modulates the hypothalamic-pituitary-gonadal axis.[1] This inhibition leads to a dose-dependent reduction in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), subsequently suppressing estrogen production.

Cynomolgus monkeys (Macaca fascicularis) are a highly relevant non-human primate model for preclinical reproductive toxicology studies due to the similarity of their reproductive anatomy and endocrinology to humans, including a comparable menstrual cycle of approximately 28-30 days. This makes them an excellent model for evaluating the pharmacological effects of compounds like this compound on the menstrual cycle and hormone regulation prior to human clinical trials.

Mechanism of Action: GnRH Pathway and this compound Inhibition

The hypothalamic-pituitary-ovarian (HPO) axis governs the menstrual cycle. GnRH released from the hypothalamus stimulates the pituitary gland to secrete LH and FSH. These gonadotropins, in turn, act on the ovaries to stimulate follicular development and the production of estrogen. This compound exerts its effect by competitively blocking the GnRH receptor on the pituitary, thereby preventing LH and FSH release and consequently reducing circulating estrogen levels.

Quantitative Data Summary

The oral administration of this compound in cynomolgus monkeys has demonstrated a dose-dependent effect on the suppression of gonadotropins and the menstrual cycle.

Table 1: Effects of this compound in Ovariectomized Cynomolgus Monkeys

| Dose (mg/kg) | Effect on Serum Luteinizing Hormone (LH) | Citation |

| > 1 mg/kg | Immediate and dose-dependent suppression. | |

| 1 - 25 mg/kg | Dose-dependent suppression observed 8 hours after administration. |

Table 2: Effects of this compound in Intact Female Cynomolgus Monkeys

| Dose (mg/kg) | Dosing Regimen | Effect on Menstrual Cycle & Hormone Surges | Citation |

| 10 mg/kg | Twice daily | Partial blockage of cyclic estradiol and LH surges. | |

| 25 mg/kg | Twice daily | Full blockage of hormone surges; cessation or prolongation of menstrual cycles. | |

| 50 mg/kg | Twice daily | Full blockage of hormone surges; cessation or prolongation of menstrual cycles. |

Upon withdrawal of this compound, hormone secretion and regular menstrual cycles resumed.

Experimental Protocols

This section outlines a general protocol for assessing the effects of this compound on the menstrual cycle of female cynomolgus monkeys.

Animal Selection and Acclimation

-

Species: Cynomolgus monkeys (Macaca fascicularis).

-

Selection Criteria: Use sexually mature females, typically over 4 years of age and weighing more than 2.5 kg. It is critical to use only animals with a documented history of regular menstrual cycles. Pre-study screening should confirm 3-5 consecutive regular cycles, as only 30-50% of cycling females may present with a consistently normal cycle.

-

Acclimation: Animals should be acclimated to the facility and study procedures to minimize stress-related effects on cycle length.

Menstrual Cycle Monitoring

-

Method: The primary method for cycle monitoring is the daily examination of vaginal swabs for the presence of menses.

-

Cycle Definition: The first day of menstrual bleeding is designated as Day 1 of the cycle. The average cycle length in cynomolgus monkeys is approximately 30.4 ± 4.7 days.

-

Baseline: Establish baseline cycle characteristics for each animal for at least 1-2 full cycles before the start of administration.

Dosing and Administration

-

Formulation: this compound is administered orally, typically via gavage. The vehicle used in control groups should be identical to that used for the test article.

-

Dose Levels: Based on published studies, dose levels could range from 10 mg/kg to 50 mg/kg, administered once or twice daily. A vehicle control group is mandatory.

-

Duration: Administration should continue for a period sufficient to cover multiple menstrual cycles to assess the full effect on cycle regularity, such as 3 months.

Sample Collection and Analysis

-

Blood Sampling: Blood samples should be collected frequently to characterize the pharmacokinetic (PK) profile of this compound and the pharmacodynamic (PD) effects on hormones. Sampling should be timed relative to dosing.

-

Hormone Analysis: Serum or plasma should be analyzed for key hormones, including Luteinizing Hormone (LH), Follicle-Stimulating Hormone (FSH), and estradiol, using validated immunoassays.

Data Interpretation and Expected Outcomes

-

Primary Endpoints:

-

Menstrual Cycle Length: Compare the average cycle length during the treatment period to the baseline period and the vehicle control group.

-

Hormone Levels: Analyze the mean and peak concentrations of LH and estradiol.

-

-

Expected Results:

-

A dose-dependent prolongation or cessation of the menstrual cycle is expected with this compound treatment.

-

Suppression of the mid-cycle LH surge and a general reduction in circulating estradiol levels should be observed.

-

Following the cessation of treatment, a return to normal cyclicity and hormone levels is anticipated, demonstrating the reversibility of the drug's effects.

-

References

Application Notes and Protocols: Linzagolix in the Study of Estrogen-Dependent Diseases

Audience: Researchers, scientists, and drug development professionals.

Introduction

Linzagolix is an orally administered, non-peptide, selective antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2] It is a valuable tool for studying and treating estrogen-dependent diseases such as uterine fibroids and endometriosis.[3][4] Its mechanism of action involves competitive binding to GnRH receptors in the pituitary gland, which modulates the hypothalamic-pituitary-gonadal (HPG) axis.[5] This inhibition suppresses the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a dose-dependent reduction in the production of estrogen and progesterone by the ovaries. Unlike GnRH agonists that cause an initial hormonal surge, this compound provides rapid suppression of sex hormones, making it a clean tool for investigating the effects of estrogen deprivation.

The key feature of this compound is its ability to induce a dose-dependent suppression of estradiol. Lower doses can achieve partial suppression, maintaining estradiol levels in a target range (e.g., 20-60 pg/mL) that can alleviate symptoms while mitigating side effects associated with full estrogen suppression, like bone mineral density (BMD) loss. Higher doses can induce full suppression (estradiol <20 pg/mL). This titratable effect allows researchers to probe the specific estrogen thresholds required for the pathophysiology of various diseases.

Mechanism of Action: The Hypothalamic-Pituitary-Gonadal Axis

This compound exerts its effect by interrupting the normal signaling cascade of the HPG axis. The diagram below illustrates this pathway and the point of intervention by this compound.

Caption: this compound competitively blocks GnRH receptors on the pituitary gland.

Data Presentation: Summary of Clinical Findings

The following tables summarize quantitative data from key Phase 3 clinical trials, demonstrating the utility of this compound in modulating disease endpoints.

Table 1: this compound Dosing Regimens for Uterine Fibroids and Endometriosis

| Indication | Dose | Add-Back Therapy (ABT)* | Estradiol Suppression Level |

|---|---|---|---|

| Uterine Fibroids | 100 mg once daily | Optional | Partial |

| 200 mg once daily | Recommended for long-term use | Full | |

| Endometriosis | 75 mg once daily | Not required | Partial |

| 200 mg once daily | Required | Full |

*ABT typically consists of estradiol 1 mg and norethisterone acetate 0.5 mg.

Table 2: Efficacy of this compound in Uterine Fibroids (PRIMROSE 1 & 2 Trials, Pooled Data at 24 Weeks)

| Treatment Group | Responder Rate* (%) | Change in Uterine Volume (%) | Change in Fibroid Volume (%) |

|---|---|---|---|

| Placebo | 29.4% | - | - |

| 100 mg | 56.4% | -13% to -25% | -13% to -25% |

| 200 mg | - | -45% to -49% | -45% to -49% |

| 200 mg + ABT | 89.3% | Significant Reduction | Significant Reduction |

*Responder rate defined as menstrual blood loss (MBL) ≤80 mL and ≥50% reduction from baseline.

Table 3: Efficacy of this compound in Endometriosis (EDELWEISS 3 Trial at 24 Weeks)

| Treatment Group | Dysmenorrhea (DYS) Responder Rate* | Non-Menstrual Pelvic Pain (NMPP) Responder Rate** |

|---|---|---|

| Placebo | 23.5% | 38.5% |

| 75 mg | 49.5% (p < 0.001 vs placebo) | 52.2% (p = 0.036 vs placebo) |

| 200 mg + ABT | 80% (p < 0.001 vs placebo) | 57.1% (p = 0.003 vs placebo) |

*Responder threshold: ≥1.1-point reduction on a 0-3 Verbal Rating Scale (VRS). **Responder threshold: ≥0.8-point reduction on a 0-3 VRS.

Table 4: Safety Profile - Bone Mineral Density (BMD) and Adverse Events

| Treatment Regimen | Mean Lumbar Spine BMD Change | Common Adverse Events (>5%) |

|---|---|---|